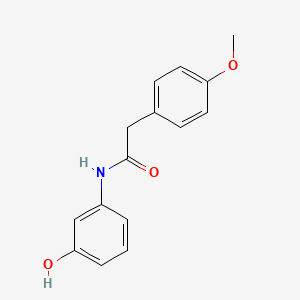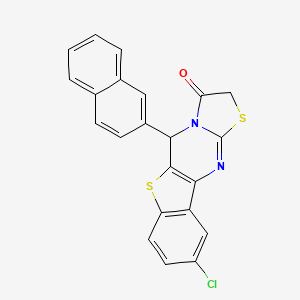
Rimsulfuron-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rimsulfuron-d6 is a deuterium-labeled derivative of rimsulfuron, a sulfonylurea herbicide. This compound is primarily used in scientific research to study the behavior and metabolism of rimsulfuron in various environments. The deuterium labeling allows for precise tracking and quantification during experiments, making it a valuable tool in agricultural and environmental studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rimsulfuron-d6 involves the incorporation of deuterium atoms into the rimsulfuron molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive deuterated reagents.
化学反应分析
Types of Reactions
Rimsulfuron-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfonic acids, while reduction may yield sulfonamides.
科学研究应用
Rimsulfuron-d6 is widely used in scientific research for various applications, including:
Chemistry: It is used to study the chemical behavior and reactivity of rimsulfuron in different environments.
Biology: It is used to investigate the metabolism and distribution of rimsulfuron in plants and soil.
Medicine: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of rimsulfuron.
Industry: It is used in the development and optimization of herbicidal formulations and application methods.
作用机制
Rimsulfuron-d6 exerts its effects by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target plants. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism, providing valuable insights into its mechanism of action.
相似化合物的比较
Similar Compounds
Nicosulfuron: Another sulfonylurea herbicide with similar properties and applications.
Thifensulfuron-methyl: A sulfonylurea herbicide used for post-emergence control of broadleaf weeds.
Chlorimuron-ethyl: A sulfonylurea herbicide used for pre- and post-emergence control of broadleaf weeds.
Uniqueness of Rimsulfuron-d6
This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in scientific studies. This makes it an invaluable tool for researchers studying the behavior, metabolism, and environmental impact of rimsulfuron. The deuterium labeling also provides insights into the pharmacokinetic and metabolic profiles of the compound, which are essential for optimizing its use in agricultural and environmental applications.
属性
分子式 |
C14H17N5O7S2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
1-[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea |
InChI |
InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)/i2D3,3D3 |
InChI 键 |
MEFOUWRMVYJCQC-XERRXZQWSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)S(=O)(=O)CC)OC([2H])([2H])[2H] |
规范 SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


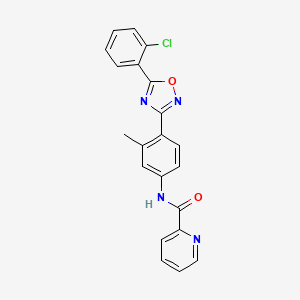
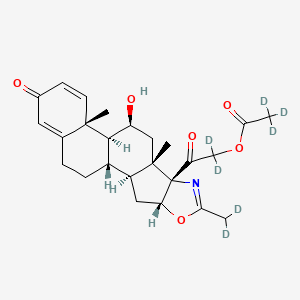
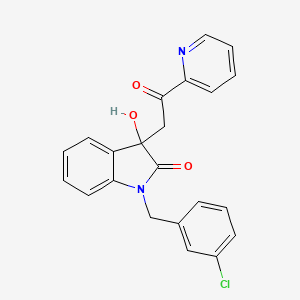
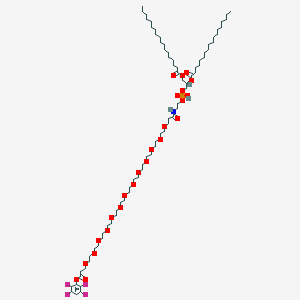
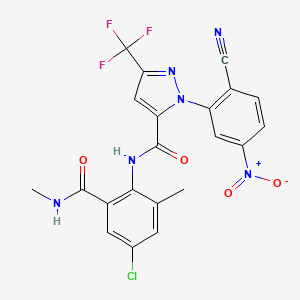
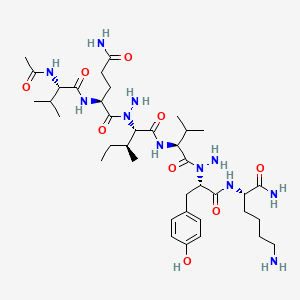
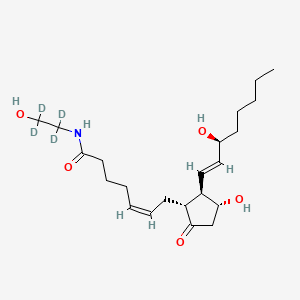
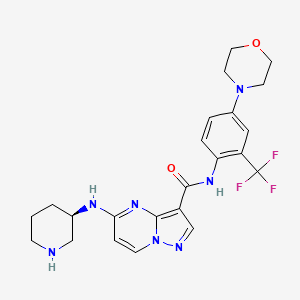
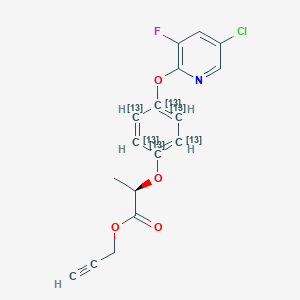
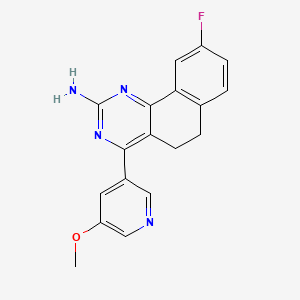
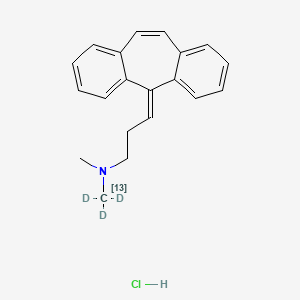
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
